2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base. The reaction proceeds through a cyclization mechanism, forming the pyrimidine ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the development of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)oxazoline
- 2-(Aminomethyl)furan
Comparison
Compared to these similar compounds, 2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one has a unique pyrimidine ring structure, which can confer different chemical reactivity and biological activity. Its ethyl substituent also adds to its uniqueness, potentially affecting its solubility and interaction with other molecules .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(aminomethyl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-2-5-3-7(11)10-6(4-8)9-5/h3H,2,4,8H2,1H3,(H,9,10,11) |
InChI Key |
LFPRQBQCPGASTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)CN |
Origin of Product |
United States |
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